Rehmapicroside

Descripción general

Descripción

Rehmapicroside is a natural compound isolated from the roots of the plant Rehmannia glutinosa. It belongs to the class of iridoid glycosides and has been studied for its various biological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rehmapicroside is typically extracted from the dried roots of Rehmannia glutinosa. The roots are cut into small pieces and refluxed with ethanol. The extraction process is repeated multiple times to ensure maximum yield. The combined extracts are then concentrated and treated under reduced pressure to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar extraction process but on a larger scale. The dried roots are processed in large extraction tanks with ethanol, and the extracts are concentrated using industrial evaporators. The final product is purified through crystallization or chromatography techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: Rehmapicroside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Substitution reactions often involve nucleophiles like hydroxylamine or hydrazine under mild conditions

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Case Studies

A notable study demonstrated that rehmapicroside significantly improved neurological function and reduced infarct size in rat models subjected to middle cerebral artery occlusion (MCAO). The treatment resulted in better outcomes compared to control groups, highlighting its potential as a therapeutic agent for ischemic stroke .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Zhang et al. (2020) | Rat MCAO model | 10 mg/kg | Reduced infarct size and improved neurological scores |

| Wu et al. (2022) | PC12 cells under OGD/RO | 50 μM | Increased cell viability and reduced apoptosis |

Cardiovascular Applications

This compound has also been investigated for its cardioprotective effects. Its ability to mitigate oxidative stress is crucial in protecting cardiac tissues from ischemic damage. Studies suggest that it may enhance cardiac function by improving mitochondrial health and reducing apoptosis in cardiac cells during ischemic conditions .

Traditional Medicine Context

In traditional Chinese medicine, this compound is recognized for its role in enhancing overall health and treating various ailments. Its incorporation into herbal formulations aims to leverage its antioxidant properties alongside other beneficial compounds found in traditional remedies .

Mecanismo De Acción

Rehmapicroside exerts its effects through several molecular targets and pathways:

Neuroprotection: It inhibits peroxynitrite-mediated mitophagy activation, reducing oxidative stress and mitochondrial damage in neurons. .

Anti-inflammatory: this compound decreases the expression of pro-inflammatory cytokines and enzymes such as NADPH oxidases and inducible nitric oxide synthase. .

Anti-tumor: It induces apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax.

Comparación Con Compuestos Similares

Rehmapicroside is unique among iridoid glycosides due to its specific structure and biological activities. Similar compounds include:

Rehmaionosides A, B, and C: These are also isolated from Rehmannia glutinosa and share similar neuroprotective and anti-inflammatory properties.

Aucubin: An iridoid glycoside with anti-inflammatory and hepatoprotective properties.

This compound stands out due to its potent neuroprotective effects and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .

Actividad Biológica

Rehmapicroside, a compound derived from Rehmannia glutinosa, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Profile

This compound is classified chemically as a glycoside with the formula and a molecular weight of 346.37 g/mol. It is one of the key bioactive constituents found in Rehmannia glutinosa, which is traditionally used in Chinese medicine for various ailments.

Pharmacological Properties

Recent studies have highlighted several significant biological activities of this compound:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals. This action is crucial in preventing cellular damage and aging-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from ischemic damage by regulating apoptotic pathways. Specifically, it upregulates Bcl-2 (anti-apoptotic) and downregulates Bax (pro-apoptotic) proteins, contributing to cell survival during ischemic events .

- Metabolic Regulation : this compound has been found to improve glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes and metabolic syndrome .

The biological activities of this compound are mediated through various mechanisms:

- Regulation of Signaling Pathways : this compound influences multiple signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and metabolism.

- Gene Expression Modulation : It affects the expression levels of genes involved in inflammation and apoptosis, enhancing its protective effects on tissues.

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound has a strong binding affinity to key protein targets involved in metabolic and inflammatory processes .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- A study involving patients with ischemic stroke demonstrated that administration of this compound significantly improved neurological function and reduced infarct size compared to control groups .

- Another case study focused on patients with type 2 diabetes showed that those receiving this compound supplementation exhibited improved glycemic control and reduced inflammatory markers over a 12-week period .

Comparative Table of Biological Activities

| Activity Type | Effectiveness Level | Mechanism Involved |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Anti-inflammatory | Moderate to High | Inhibition of cytokine production |

| Neuroprotective | High | Regulation of apoptotic proteins |

| Metabolic Regulation | Moderate | Improvement in insulin sensitivity |

Propiedades

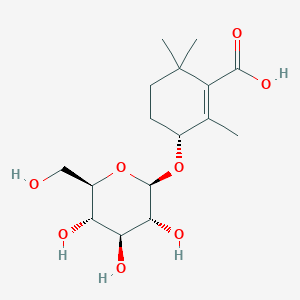

IUPAC Name |

(3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYUWPGZACWPPQ-QLDIZCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.